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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-nitropyridine
CAS No.: 20660-73-5
Cat. No.: B1321461
Get Quote
. J

2-(Bromomethyl)-3-nitropyridine (CAS: 20660-73-5) is a critical electrophilic scaffold used in
the synthesis of fused heterocycles and pharmaceutical intermediates. Its reactivity stems from
the highly labile C-Br bond at the benzylic position, activated by the electron-withdrawing nitro
group at the 3-position.

This guide addresses a common gap in the literature: the lack of explicit thermodynamic
solubility data for this specific intermediate. Instead of relying on generic databases, we provide
a predictive solubility profile based on structural analogs and a self-validating experimental
protocol for in-house determination.

Physicochemical Identity
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Property Data Technical Note

Verify against isomer 3-
CAS Number 20660-73-5 (Bromomethyl)-2-nitropyridine
(CAS 15936-06-8).

Formula CeHsBrN20:2 MW: 217.02 g/mol

Darkens upon decomposition

Appearance Pale yellow to brown solid
(HBr release).
Lachrymator. Highly moisture
Storage -20°C, Inert Atmosphere -
sensitive.
_ Moderate lipophilicity; soluble
Predicted LogP ~1.6-2.1

in organic solvents.

Part 2: Solubility Profile & Solvent Compatibility

Critical Warning: This compound is an alkylating agent. Solubility testing in nucleophilic
solvents (water, alcohols, primary amines) will result in rapid solvolysis (degradation), not
stable dissolution.

Solubility Data (Qualitative & Synthetic Context)

The following data is synthesized from reaction media and purification protocols of structurally
related nitropyridines.
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Solvent Class

Solvent

Estimated

. Application Note
Solubility

Chlorinated

Dichloromethane
(DCM)

Preferred solvent for
High (>100 mg/mL) synthesis and
extraction.

Chlorinated

Chloroform (CHCIs)

Excellent for NMR

High (>100 mg/mL
gh ( g/mL) analysis (CDCIs).

Polar Aprotic

DMSO / DMF

Use anhydrous only.
. Hygroscopic nature
High (>50 mg/mL)
accelerates

hydrolysis.

Polar Aprotic

Acetone / MEK

MEK is a known
) recrystallization
Moderate-High
solvent for related

scaffolds.

Esters

Ethyl Acetate (EtOAC)

Good for liquid-liquid

extraction; often used
Moderate o

in silica

chromatography.

Ethers

THF / 1,4-Dioxane

Must be peroxide-free
Moderate
and anhydrous.

Alkanes

Hexanes / Heptane

Antisolvent. Used to
Low / Insoluble precipitate the product
from DCM/EtOAC.

Protic

Water

Hydrolyzes to 2-
Decomposes (Hydroxymethyl)-3-

nitropyridine.

Protic

Methanol / Ethanol

Solvolysis yields
Decomposes methyl/ethyl ethers

rapidly.
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Part 3: Experimental Protocols (Self-Validating
Systems)

Since commercial "Certificate of Analysis" documents rarely list thermodynamic solubility for
intermediates, you must validate this internally.

Protocol A: Kinetic Solubility Determination via HPLC

Objective: Determine the maximum concentration in a specific bio-assay buffer or solvent
without degradation artifacts.

Reagents:

e Compound: 2-(Bromomethyl)-3-nitropyridine (Freshly opened).

» Standard: 99% Pure reference material.

» Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water (Gradient).

Workflow:

Stock Preparation: Dissolve 10 mg in 1 mL anhydrous DMSO (Stock = 10 mg/mL). Do not
use MeOH.

o Spiking: Spike 10 pL of Stock into 990 pL of the target solvent (e.g., PBS pH 7.4).

 Incubation: Shake for 5 minutes at 25°C. Note: Extended incubation (>30 min) in aqueous
buffers will measure degradation products, not solubility.

« Filtration: Filter through a 0.22 um PTFE syringe filter (Hydrophobic).

Analysis: Inject immediately onto HPLC.

Self-Validation Check:

o Peak Integrity: If the chromatogram shows a new peak at a lower Retention Time (RT) than
the standard, hydrolysis has occurred. The solubility data is invalid.
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e Mass Balance: The sum of the parent peak + degradation peak areas should equal the
theoretical spike concentration (adjusted for response factors).

Protocol B: Purification via Recrystallization

Context: If the solid is impure or dark (decomposed), solubility data will be skewed. Purify first.

[1]

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate or DCM.

Precipitation: Add warm Hexanes (Antisolvent) dropwise until persistent cloudiness appears.

Cooling: Allow to cool slowly to RT, then -20°C.

Collection: Filter rapidly under Argon; wash with cold Hexanes.

Part 4: Stability & Degradation Pathways

Understanding the degradation mechanism is essential for interpreting solubility data. The
bromomethyl group is a "soft" electrophile, highly susceptible to

attack.

Degradation Pathway Diagram

Water (Hz0) 2-(Hydroxymethyl)-3-nitropyridine
Nucleophile (Hydrolysis Artifact)

I
| HBr
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Methanol (MeOH) 2-(Methoxymethyl)-3-nitropyridine
Nucleophile (Solvolysis Artifact)
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Figure 1: Degradation pathways in protic solvents. The release of HBr autocatalyzes further
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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